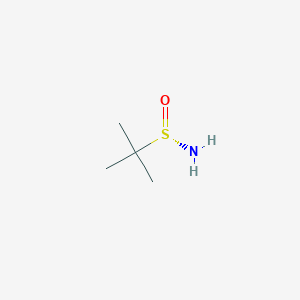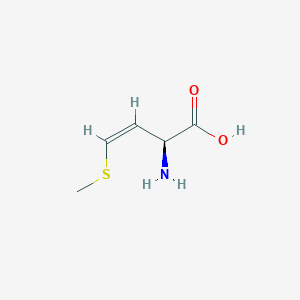![molecular formula C6H10Cl4O B136615 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane CAS No. 59440-90-3](/img/structure/B136615.png)
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated organic compounds can involve various starting materials and reagents. For instance, the addition of bromotrichloromethane to ethylene yields 3-bromo-1,1,1-trichloropropane, which can undergo further reactions to form different chlorinated products . Similarly, trichloromethyl compounds can be converted into 1,3-dithianes, indicating the reactivity of trichloromethyl groups in synthesis . The synthesis of organomagnesium intermediates from 2-alkyl-2-(chloromethyl)-1,3-dichloropropanes also demonstrates the potential for creating complex chlorinated structures .
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be complex, with different conformers possible. An electron diffraction study of 3-chloro-2-chloromethyl-1-propene revealed a mixture of two conformers, providing insight into the structural flexibility of such molecules . This information is relevant for understanding the potential conformations of "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane".
Chemical Reactions Analysis
Chlorinated compounds can undergo various chemical reactions. For example, the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals involves the attack by the oxidant at the methylene group, leading to the formation of different products . The reaction of 1,1,3-tri-(β-chloroethoxy)propane with sodium alcoholates shows the reactivity of chloroethoxy groups and the potential for substitution reactions . These studies help in understanding the reactivity patterns of chlorinated compounds, which could be extrapolated to "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane".
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can vary widely. The atmospheric implications of compounds like 3-ethoxy-1-propanol are determined by estimating parameters such as lifetimes, global warming potential (GWP), and Photochemical Ozone Creation Potential (POCPE) . The reactivity of chlorinated compounds with metals to form dimeric complexes, as seen with 3-mercapto-1,2-propanediol derivatives, also indicates the potential for forming coordination compounds . These properties are important for understanding the behavior of "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane" in different environments and in reactions with other chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
Synthesis of Organometallic and Organosilicon Compounds : This compound is used in the synthesis of various organometallic and organosilicon compounds. For instance, it's involved in the formation of organoboran heterocycles (Schulz et al., 1994).
Creation of Spiro Compounds : It serves as a precursor in the synthesis of 1,7-dioxaspiro[4.4]nonanes, which are found in a wide series of natural products (Alonso et al., 2005).
Biodegradation and Environmental Applications
- Biodegradation of Chlorinated Propanes : Research on Methylosinus trichosporium OB3b, a bacterium, shows that it can convert chlorinated propanes, including compounds structurally similar to 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane, highlighting its potential for environmental cleanup (Bosma & Janssen, 1998).
Industrial Applications
Use in Corrosion Inhibitors : This compound is part of the synthesis of pyrazole derivatives used as corrosion inhibitors for steel in acidic environments, indicating its potential industrial applications (Ouali et al., 2013).
Halogenated Industrial Chemicals : It is analogous to various alkane halides, alkanols, and ethers used as solvents, fumigants, propellants, and intermediates in the production of chemicals, textiles, plastics, and ion-exchange resins (Fishbein, 1979).
Molecular Studies
- Molecular Structure Analysis : Electron diffraction studies have been conducted on molecules similar to 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane to understand their molecular structure (Shen, 1979).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), causing skin irritation (H315). It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319) . Safety measures include wearing protective gloves and rinsing cautiously with water for several minutes in case of eye contact .
Eigenschaften
IUPAC Name |
1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOLZSVWKPITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)OC(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974846 | |
| Record name | 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | |
CAS RN |
59440-90-3 | |
| Record name | 1,3-Dichloroisopropyl-2,3-dichloropropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-3-(2-chloro-1-(chloromethyl)ethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)










